molecular formula C23H27N3O2S B10995646 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B10995646
M. Wt: 409.5 g/mol
InChI Key: QBWIYHKRGBNTAD-UHFFFAOYSA-N
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Description

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. This step often requires the use of thiol reagents under basic conditions.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, typically using 1-chloro-4-phenylpiperazine as the reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets in the body. The benzazepine core can interact with neurotransmitter receptors, while the piperazine moiety can modulate the activity of enzymes and ion channels. This dual interaction can lead to a range of biological effects, including modulation of neurotransmission and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-benzazepine: A simpler benzazepine derivative with fewer functional groups.

    2-benzazepine: Another isomeric form of benzazepine with different biological activity.

    Tolazoline: A benzazepine derivative used as a vasodilator.

Uniqueness

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its combination of a benzazepine core, a sulfanyl group, and a piperazine moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler benzazepine derivatives .

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C23H27N3O2S/c27-22(26-15-13-25(14-16-26)19-7-2-1-3-8-19)12-17-29-21-11-10-18-6-4-5-9-20(18)24-23(21)28/h1-9,21H,10-17H2,(H,24,28)

InChI Key

QBWIYHKRGBNTAD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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